Cas no 669713-61-5 (2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid)

2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid is a protected amino acid derivative widely used in peptide synthesis and organic chemistry. Its key advantages include the tert-butoxycarbonyl (Boc) protecting group, which provides stability under basic conditions and selective deprotection under acidic conditions, making it valuable for orthogonal protection strategies. The benzoic acid moiety allows for further functionalization, enhancing its utility in constructing complex molecular architectures. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and medicinal chemistry applications, where controlled reactivity and high purity are essential. Its well-defined reactivity profile and compatibility with standard coupling reagents make it a reliable intermediate for synthesizing peptides and other bioactive molecules.
2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid structure
669713-61-5 structure
Product Name:2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid
CAS No:669713-61-5
MF:C13H17NO4
MW:251.278383970261
MDL:MFCD10565780
CID:2156227
PubChem ID:329763076
Update Time:2025-06-23

2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-[(Boc-amino)methyl]benzoic acid
    • 2-(Boc-aMinoMethyl)benzoic acid
    • 2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid
    • Boc-Oamb
    • 2-(tert-Butoxycarbonylamino-methyl)-benzoic acid
    • 2-{[(TERT-BUTOXYCARBONYL)AMINO]METHYL}BENZOIC ACID
    • 2-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid
    • CS-0205859
    • 2-((tert-butoxycarbonyl)aminomethyl)benzoic acid
    • 2-(Boc-aminomethyl)benzoicacid
    • 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic Acid
    • F14639
    • EN300-396871
    • 2-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
    • 2-(tert-Butoxycarbonylaminomethyl)benzoic acid
    • 669713-61-5
    • MFCD10565780
    • DB-104083
    • 2-(Boc-aminomethyl)benzoic acid, >=97%
    • AS-47612
    • Z1505692703
    • AKOS025404044
    • SCHEMBL1808874
    • FAZMFLNCRFKVDW-UHFFFAOYSA-N
    • FB55737
    • 635-778-6
    • 2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid
    • MDL: MFCD10565780
    • Inchi: 1S/C13H17NO4/c1-13(2,3)18-12(17)14-8-9-6-4-5-7-10(9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
    • InChI Key: FAZMFLNCRFKVDW-UHFFFAOYSA-N
    • SMILES: O(C(NCC1C=CC=CC=1C(=O)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 251.11575802g/mol
  • Monoisotopic Mass: 251.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 75.6Ų

2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid Customs Data

  • HS CODE:29225090

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Additional information on 2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid

2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid: A Versatile Compound in Medicinal Chemistry

2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid (CAS No. 669713-61-5) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound, also known as Boc-protected aminomethylbenzoic acid, is an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its structure consists of a benzoic acid moiety linked to an aminomethyl group, which is further protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is crucial for controlling reactivity and selectivity during synthetic transformations.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under mild acidic conditions and ease of removal. In the context of 2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid, the Boc group effectively shields the amino functionality, allowing for selective functionalization of other parts of the molecule. This feature makes it an ideal building block for constructing complex molecules with high stereochemical and regiochemical control.

Recent advancements in medicinal chemistry have highlighted the importance of 2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. The benzoic acid moiety, combined with the protected amino group, provides a scaffold that can be modified to enhance biological activity and pharmacokinetic properties.

In addition to its therapeutic potential, 2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid has been utilized in the synthesis of peptidomimetics and small molecule inhibitors. Peptidomimetics are synthetic compounds designed to mimic the structure and function of peptides, often with improved stability and bioavailability. The ability to introduce functional groups at specific positions on the molecule allows for fine-tuning of these properties, making 2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid an attractive starting material for such endeavors.

The synthetic accessibility of 2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid has also been a subject of extensive research. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One notable method involves the reaction of 2-aminomethylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydride. This reaction proceeds smoothly under mild conditions, yielding high yields of the desired product.

The physical and chemical properties of 2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid have been well-characterized. It is a white crystalline solid with a melting point ranging from 150°C to 155°C. The compound is soluble in common organic solvents such as dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for various synthetic protocols and analytical techniques.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm the identity and purity of 2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid. The NMR spectrum typically shows characteristic signals for the aromatic protons, methyl protons from the Boc group, and protons from the aminomethyl group. Mass spectrometry provides accurate molecular weight information, which is essential for verifying the structure and purity of the compound.

In conclusion, 2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid (CAS No. 669713-61-5) is a valuable compound in medicinal chemistry due to its structural versatility and potential applications in drug discovery. Its use as a building block for synthesizing bioactive molecules and peptidomimetics underscores its importance in modern pharmaceutical research. Ongoing studies continue to explore new derivatives and applications, further solidifying its role as a key intermediate in chemical synthesis.

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